tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-(difluoromethyl)-6-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 5-(difluoromethyl)-6-methylpyridin-2-amine and tert-butanol .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The carbamate group can act as a protecting group, modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler analog without the pyridine ring and difluoromethyl group.
5-(Difluoromethyl)-6-methylpyridin-2-amine: Lacks the carbamate group but retains the pyridine ring and difluoromethyl group.
tert-Butyl (6-methylpyridin-2-yl)carbamate: Similar structure but without the difluoromethyl group.
Uniqueness
tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is unique due to the presence of both the difluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The combination of these functionalities makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[5-(difluoromethyl)-6-methylpyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-7-8(10(13)14)5-6-9(15-7)16-11(17)18-12(2,3)4/h5-6,10H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIDMXJQNCPRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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